

Sarolaner: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Sarolaner

Cat. No.: B610696

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This document provides a comprehensive technical overview of **Sarolaner**, an isoxazoline-class ectoparasiticide. It is intended for researchers, scientists, and professionals involved in drug development and veterinary medicine. The guide details the molecule's chemical properties, mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

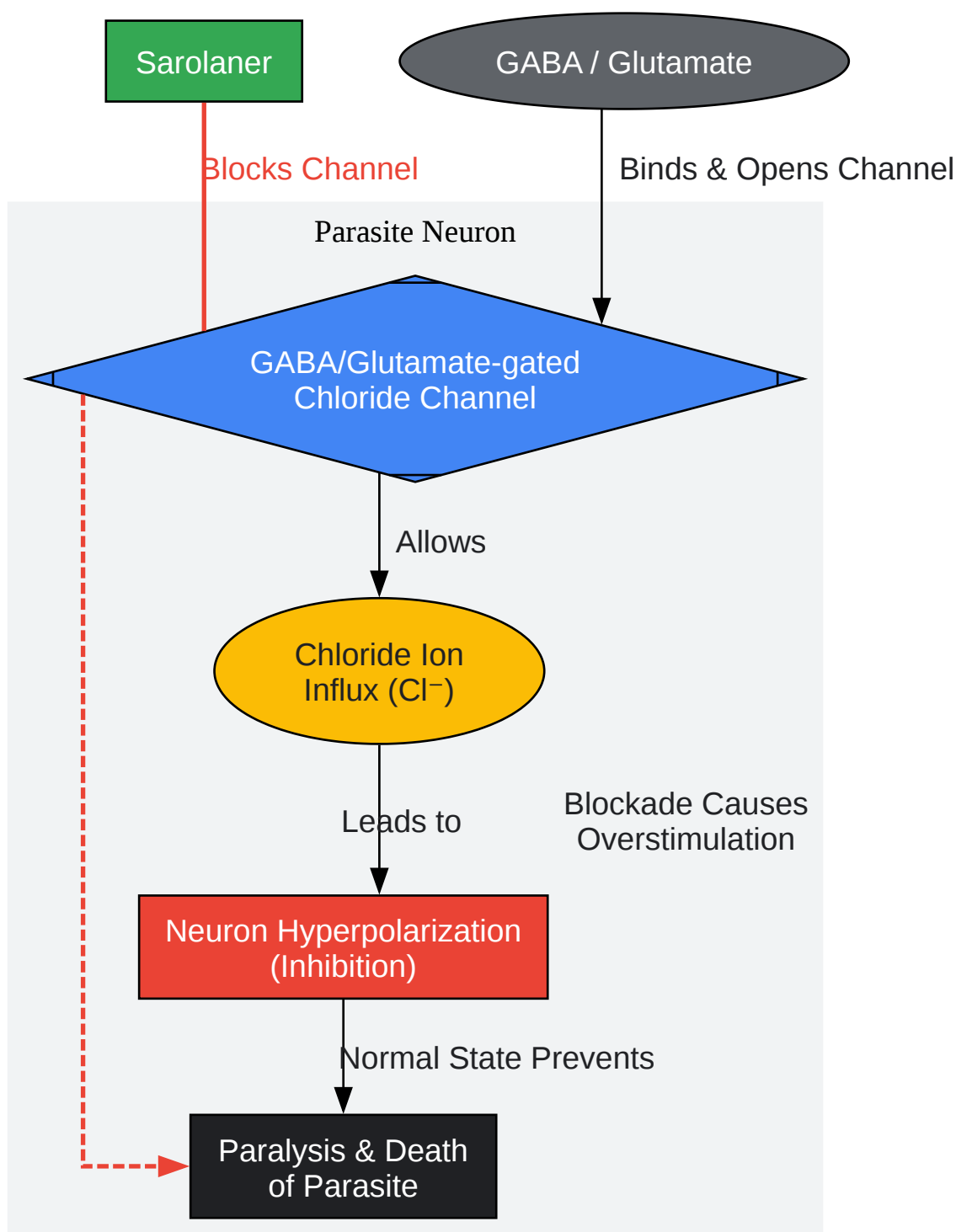
Core Molecular Properties

Sarolaner is a potent insecticide and acaricide developed for veterinary use. Its fundamental chemical and physical properties are summarized below.

Property	Value	Citations
Molecular Formula	C ₂₃ H ₁₈ Cl ₂ F ₄ N ₂ O ₅ S	[1] [2] [3] [4] [5]
Molecular Weight	581.36 g/mol	[1] [2] [3] [4] [5]
Chemical Class	Isoxazoline	[1] [6]
Target	Ligand-gated chloride channels (GABA and Glutamate receptors) in invertebrates.	[6] [7] [8] [9]

Mechanism of Action

Sarolaner's primary mechanism of action is the functional blockade of ligand-gated chloride channels, specifically the γ -aminobutyric acid (GABA) receptors and glutamate receptors, within the central nervous system of insects and acarines.^{[6][7][8][9]} This inhibition prevents the influx of chloride ions into neurons, leading to persistent nerve stimulation, uncontrolled neuromuscular activity, and ultimately the death of the parasite.^{[7][9]} **Sarolaner** exhibits a significantly higher affinity for invertebrate nerve receptors compared to their mammalian counterparts, which is a key factor in its safety profile for host animals.^{[6][8]}



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Caption: Mechanism of action of **Sarolaner** on parasite neurons.

Pharmacokinetic Profile in Canines

Sarolaner is characterized by high oral bioavailability and a long elimination half-life, ensuring sustained efficacy throughout the dosing period. The key pharmacokinetic parameters in Beagle dogs are presented below.

Parameter	Value	Citations
Oral Bioavailability	> 85%	[6] [7] [8] [10] [11] [12] [13]
Time to Max. Concentration	Within the first 24 hours	[10] [11] [13]
Plasma Protein Binding	≥ 99.9%	[6] [7] [8] [10] [11] [13]
Volume of Distribution (Vd)	2.81 L/kg	[6] [7] [8]
Systemic Clearance (CL)	0.12 mL/min/kg	[6] [7] [8]
Elimination Half-Life (t _{1/2})	11 - 12 days	[6] [7] [8] [10] [11] [12] [13]

Efficacy and Safety Data

The efficacy of **Sarolaner** has been established through a series of in vitro and in vivo studies.

In Vitro Efficacy

Assay Type	Target Organism	Metric	Value	Citations
Blood Feeding Assay	Ctenocephalides felis (flea)	LC ₈₀	0.3 µg/mL	[4] [10] [11] [13]
Ingestion Assay	Ornithodoros turicata (tick)	LC ₁₀₀	0.003 µg/mL	[4] [10] [11] [13]

Canine Safety and Dosing

Parameter	Value	Citations
Minimum Effective Dose	2.0 mg/kg (oral, monthly) for fleas and ticks.	[1][9]
Safety Margin	Well-tolerated in dogs ≥ 8 weeks of age upon repeated monthly dosing at up to 20 mg/kg (5x the maximum recommended dose).	[4][5]
Adverse Effects Note	The FDA has noted that isoxazoline-class drugs, including Sarolaner, may potentially cause neurologic adverse events like tremors, ataxia, and seizures in some dogs.	[6]

Experimental Protocols

The development and validation of **Sarolaner** involved several key experimental methodologies, outlined below.

Mechanism of Action: Electrophysiology Assay

The specific action of **Sarolaner** on invertebrate GABA-gated chloride channels was confirmed using electrophysiology.

- Objective: To measure the inhibitory effect of **Sarolaner** on GABA-elicited currents in cells expressing parasite-specific ion channels.
- Methodology:
 - Cell Line: Chinese Hamster Ovary (CHO-K1) cells are stably transfected to express the cat flea (*Ctenocephalides felis*) RDL (resistance-to-dieldrin) gene, which codes for a subunit of the GABA-gated chloride channel.[4][10]

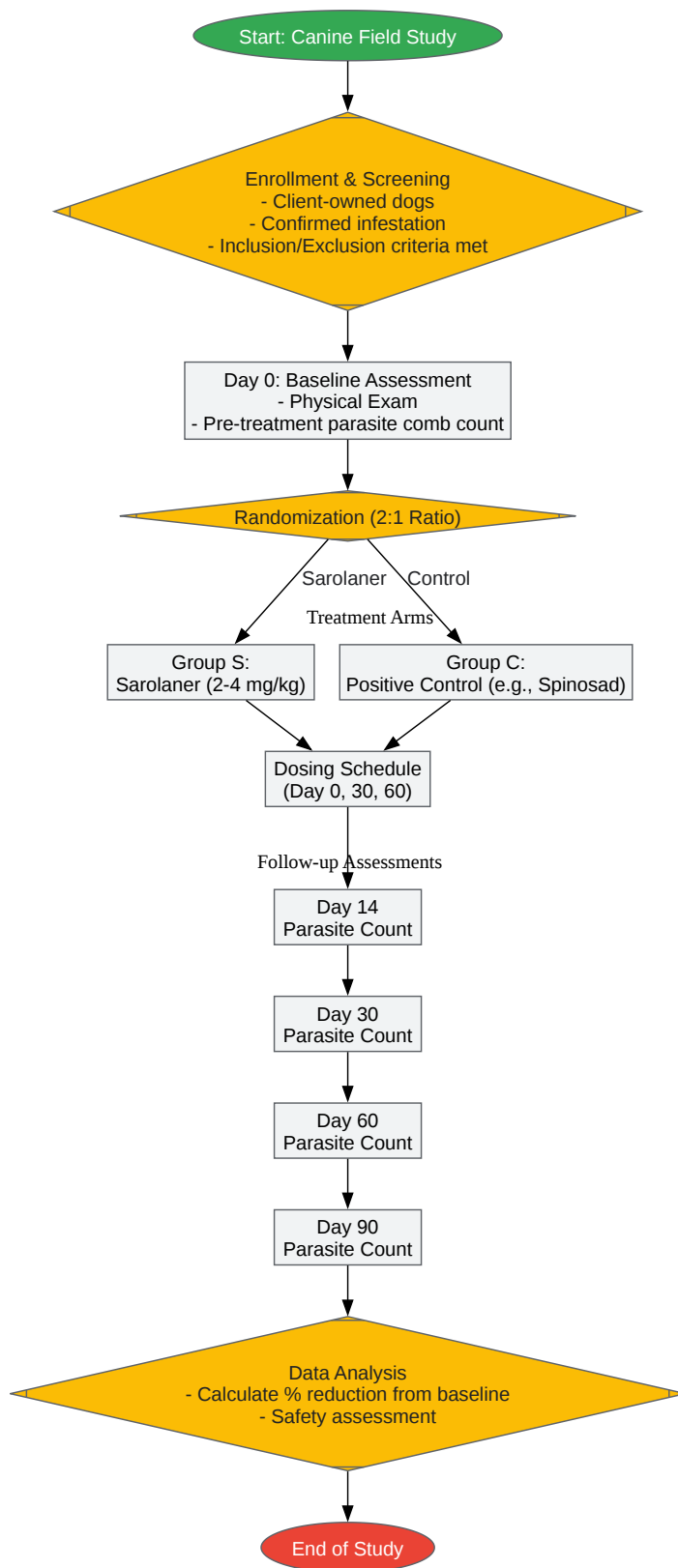
- Technique: Automated patch-clamp electrophysiology is used to measure ion channel activity.[\[13\]](#)[\[14\]](#)
- Procedure:
 - A baseline current is established by applying GABA to the cells, which opens the chloride channels and generates a measurable inward current.
 - **Sarolaner** is then introduced into the system in the presence of GABA.
 - The change in current is recorded. Inhibition of the GABA-elicited current by **Sarolaner** demonstrates its blocking effect on the channel.
- Endpoint: The potency of **Sarolaner** is determined by calculating its IC₅₀ (half-maximal inhibitory concentration) against both susceptible and resistant flea GABA channels.[\[4\]](#)

In Vivo Efficacy: Canine Field Study Protocol

The efficacy and safety of **Sarolaner** in a clinical setting were evaluated through randomized, controlled field studies.

- Objective: To assess the efficacy and safety of monthly oral **Sarolaner** administration against natural flea and tick infestations on client-owned dogs.
- Study Design:
 - Format: Multi-center, randomized, blinded, positive-controlled trial.[\[2\]](#)[\[7\]](#)[\[15\]](#)
 - Animals: Client-owned dogs of various breeds, at least 8 weeks of age, with confirmed natural flea or tick infestations. Dogs receiving recent ectoparasiticide treatments are excluded.[\[2\]](#)
 - Groups:
 - Treatment Group: Receives **Sarolaner** chewable tablets at a minimum dose of 2.0 mg/kg.[\[7\]](#)[\[9\]](#)[\[15\]](#)

- Control Group: Receives an approved positive control product (e.g., spinosad for fleas, fipronil for ticks).^{[7][15]}
- Dosing: Owners administer the assigned product on Day 0, Day 30, and Day 60.^{[7][9]}
- Data Collection:
 - Parasite Counts: Live fleas and ticks are counted by meticulous combing of the entire animal at specified intervals (e.g., Day 14, Day 30, Day 60, Day 90).^{[7][9][15]}
 - Safety Assessment: Dogs are monitored for any adverse events throughout the study. Blood samples may be collected for clinical pathology at the beginning and end of the study.^{[7][9]}
- Efficacy Calculation: Efficacy is determined as the percentage reduction in the geometric mean parasite count at each post-treatment time point compared to the pre-treatment count (Day 0).^[7]



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Caption: Workflow for a typical canine clinical field study.

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